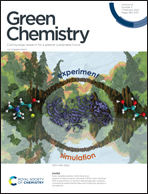Fabrication of a reusable bifunctional biomimetic Ti4+-phosphorylated cellulose monolith with a coral-like structure for enrichment of phosphorylated and glycosylated peptides†
Green Chemistry Pub Date: 2021-08-23 DOI: 10.1039/D1GC02206G
Abstract
Protein phosphorylation and glycosylation, as two of the most important post-translational modifications of proteins, are of great significance to humans. The development of materials that can selectively enrich phosphopeptides and glycopeptides from complex biological samples has considerable value. In this work, an environmentally friendly bionic cellulose-derived monolithic material (TiPCM) with a coral-like structure was prepared using a thermally induced phase separation (TIPS) method and exhibited good hydrophilicity, a satisfactory porous structure, and a large quantity of titanium ions allowing it to simultaneously enrich both phosphopeptides and glycopeptides or enrich phosphopeptides alone from biological samples. The prepared TiPCM material could enrich phosphopeptides and glycopeptides, respectively, from a BSA/β-casein (molar ratio, 5000/1) and BSA/IgG (molar ratio, 1000/1) mixture demonstrating that it has excellent selectivity for phosphopeptides and glycopeptides. Meanwhile, it is worth mentioning that TiPCM materials show reusability in the enrichment of phosphopeptides, which has not been studied much in the literature. Moreover, three replicate analyses from 200 μg of tryptic digest of milk identified 119 unique phosphopeptides from 38 phosphoproteins, while identifying 180 glycopeptides from 93 unique glycoproteins and their corresponding 148 independent glycosylation sites. These results demonstrate the potential of TiPCM materials in the analysis of phosphorylated and glycosylated proteomics.

Recommended Literature
- [1] Ionic metal–organic frameworks (iMOFs): progress and prospects as ionic functional materials
- [2] In situ grown, self-supported iron–cobalt–nickel alloy amorphous oxide nanosheets with low overpotential toward water oxidation†
- [3] Enhanced water stability of a microporous acylamide-functionalized metal–organic framework via interpenetration and methyl decoration†
- [4] Determination of titratable acidity of wines and total acidity of vinegars by discontinuous flow analysis using photometric end-point detection
- [5] Back cover
- [6] Back cover
- [7] Tetrakis(2-quinolinylmethyl)ethylenediamine (TQEN) as a new fluorescent sensor for zinc
- [8] Electrical conductivity and dielectric properties of Sr doped M-type barium hexaferrite BaFe12O19†
- [9] A rapid scan vacuum FTIR method for determining diffusion coefficients in viscous and glassy aerosol particles†
- [10] Theoretical studies unveil the unusual bonding in oxygenation reactions involving cobalt(ii)-iodylarene complexes†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 10445-91-7
-
CAS no.: 128221-48-7









